molecular formula C14H18ClN3O2S B5679787 ethyl 4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

Cat. No. B5679787
M. Wt: 327.8 g/mol
InChI Key: CYGYQTGTCFDWKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves complex chemical reactions, including cyclization, decyclization, and substitution reactions. For instance, the synthesis of certain 1,4-piperazine derivatives has been achieved through multi-step processes starting from related carboxylates, yielding products with varying yields and demonstrating the complex nature of synthesizing such compounds (Weatherhead-Kloster et al., 2005). Additionally, the reaction of ethyl carboxylates with secondary amines has been shown to afford N,N′-disubstituted piperazine derivatives, showcasing a method to modify the piperazine ring (Vasileva et al., 2018).

Molecular Structure Analysis

The molecular structure and conformation of piperazine derivatives can significantly influence their biological activities. Studies have shown that the conformation of the linking spacer in biologically active molecules, including piperazine derivatives, depends on the nature of the substituents, which can be analyzed using X-ray crystallography and NMR techniques (Karolak-Wojciechowska et al., 2003).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including carbonylation and dehydrogenation reactions under specific conditions, which lead to novel compounds with potential biological activities. For example, the reaction of N-(2-Pyridinyl)piperazines with CO and ethylene in the presence of rhodium catalyst has been demonstrated to yield carbonylated products through a novel mechanism (Ishii et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline forms, are crucial for their application in various fields. While specific data on Ethyl 4-{[(4-Chlorophenyl)Amino]Carbonothioyl}-1-Piperazinecarboxylate is not provided, related studies offer insights into methods for analyzing these properties using techniques such as single-crystal X-ray analysis and polymorphism studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the compound's potential uses and safety. Analyses of related compounds reveal how substitutions on the piperazine ring or modifications of the amide bond can significantly affect these properties, impacting their biological activity and potential as therapeutic agents (Perrone et al., 2000).

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGYQTGTCFDWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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